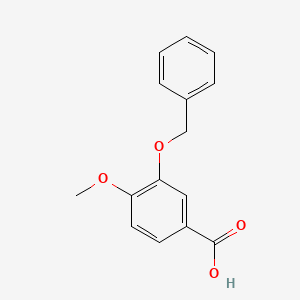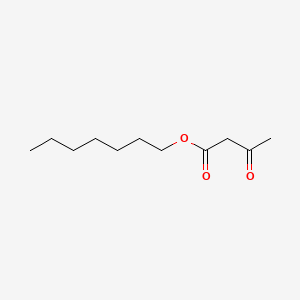
N,2-Dimethyl-N-nitroso-1-propanamin
Übersicht
Beschreibung
N,2-Dimethyl-N-nitroso-1-propanamine is a chemical compound with the molecular formula C5H12N2O. It is also known as N,2-dimethyl-N-nitroso-1-propanamine. This compound is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of the amine group. It is typically a colorless or slightly yellow liquid with a strong, pungent odor .
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N-nitroso-1-propanamine has several applications in scientific research:
Chemistry: It is used as a nucleophilic reagent and an important intermediate in organic synthesis.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Wirkmechanismus
Target of Action
N,2-Dimethyl-N-nitroso-1-propanamine, also known as N-methyl-N-(2-methylpropyl)nitrous amide or 1-Propanamine, N,2-dimethyl-N-nitroso-, is a compound used in organic synthesis It’s known that it acts as a nucleophilic reagent in chemical reactions .
Mode of Action
As a nucleophilic reagent, it likely interacts with electrophilic sites on other molecules during chemical reactions .
Biochemical Pathways
As a reagent in organic synthesis, it’s involved in various chemical reactions that lead to the formation of new compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability would depend on the specific conditions of the reaction it’s used in .
Result of Action
As a nucleophilic reagent, it contributes to the formation of new compounds in chemical reactions .
Action Environment
The action, efficacy, and stability of N,2-Dimethyl-N-nitroso-1-propanamine can be influenced by various environmental factors. These may include the temperature, pH, and presence of other reagents in the reaction environment . It should be stored in a sealed container and kept away from sources of ignition and oxidizing agents .
Biochemische Analyse
Biochemical Properties
1-Propanamine, N,2-dimethyl-N-nitroso- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between 1-Propanamine, N,2-dimethyl-N-nitroso- and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may cause cellular damage. Additionally, this compound can interact with DNA, leading to the formation of DNA adducts, which are associated with mutagenesis and carcinogenesis .
Cellular Effects
The effects of 1-Propanamine, N,2-dimethyl-N-nitroso- on various types of cells and cellular processes are profound. This compound has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). The increased levels of ROS can result in cellular damage, including lipid peroxidation, protein oxidation, and DNA damage. Furthermore, 1-Propanamine, N,2-dimethyl-N-nitroso- can influence cell signaling pathways, such as the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . This compound can also affect gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Propanamine, N,2-dimethyl-N-nitroso- involves its interaction with various biomolecules. This compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts. The formation of these adducts can result in the inhibition or activation of enzymes, depending on the specific site of interaction. For example, the binding of 1-Propanamine, N,2-dimethyl-N-nitroso- to the active site of cytochrome P450 enzymes can inhibit their catalytic activity, leading to the accumulation of toxic intermediates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular processes such as cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Propanamine, N,2-dimethyl-N-nitroso- can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and heat. The degradation products of 1-Propanamine, N,2-dimethyl-N-nitroso- can also have biological activity, contributing to its overall effects on cellular function. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic cellular damage, including the induction of carcinogenesis .
Dosage Effects in Animal Models
The effects of 1-Propanamine, N,2-dimethyl-N-nitroso- vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and DNA damage, while at higher doses, it can cause significant cellular toxicity and carcinogenesis. Threshold effects have been observed, where a certain dose level is required to elicit a measurable biological response. High doses of 1-Propanamine, N,2-dimethyl-N-nitroso- can lead to acute toxicity, including liver and kidney damage, as well as adverse effects on the nervous system .
Metabolic Pathways
1-Propanamine, N,2-dimethyl-N-nitroso- is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-Propanamine, N,2-dimethyl-N-nitroso-, leading to the formation of reactive intermediates that can further react with cellular macromolecules. The metabolism of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body . The effects of 1-Propanamine, N,2-dimethyl-N-nitroso- on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the presence of other interacting compounds.
Transport and Distribution
The transport and distribution of 1-Propanamine, N,2-dimethyl-N-nitroso- within cells and tissues are influenced by its physicochemical properties. This compound can diffuse across cell membranes due to its relatively small size and lipophilicity. It can also interact with transporters and binding proteins, which can facilitate its uptake and distribution within specific cellular compartments. The localization and accumulation of 1-Propanamine, N,2-dimethyl-N-nitroso- can affect its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 1-Propanamine, N,2-dimethyl-N-nitroso- can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of 1-Propanamine, N,2-dimethyl-N-nitroso- to specific organelles can be mediated by post-translational modifications and targeting signals. For example, the presence of specific amino acid sequences can direct this compound to the mitochondria, where it can induce mitochondrial dysfunction and apoptosis .
Vorbereitungsmethoden
N,2-Dimethyl-N-nitroso-1-propanamine can be synthesized through the reaction of N-nitroso-N,2-dimethyl-1-propanamine with p-toluenesulfonic acid. The process involves dissolving N-nitroso-N,2-dimethyl-1-propanamine in p-toluenesulfonic acid, followed by heating and subsequent crystallization upon cooling . This method is commonly used in laboratory settings for the preparation of this compound.
Analyse Chemischer Reaktionen
N,2-Dimethyl-N-nitroso-1-propanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
N,2-Dimethyl-N-nitroso-1-propanamine can be compared with other similar compounds, such as:
N,N-Dimethylethanamine: A tertiary amine with two methyl groups and one ethyl group attached to the nitrogen atom.
N-Methylisobutylamine: An amine with a methyl group and an isobutyl group attached to the nitrogen atom.
N,N-Diisobutylnitrosamine: A nitroso compound with two isobutyl groups attached to the nitrogen atom
The uniqueness of N,2-Dimethyl-N-nitroso-1-propanamine lies in its specific structure and the presence of the nitroso group, which imparts distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
N-methyl-N-(2-methylpropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2)4-7(3)6-8/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVGSNLVXVKDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955966 | |
| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34419-76-6 | |
| Record name | 1-Propanamine, N,2-dimethyl-N-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034419766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-(2-methylpropyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60955966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




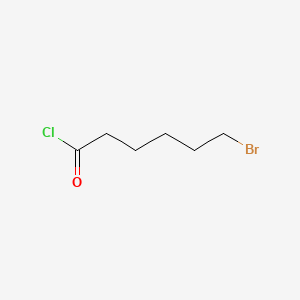
![2-(5-Bromobenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B1266059.png)
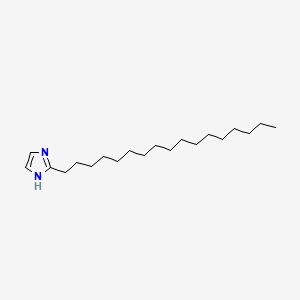
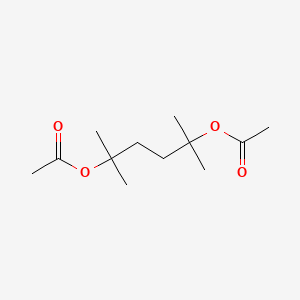

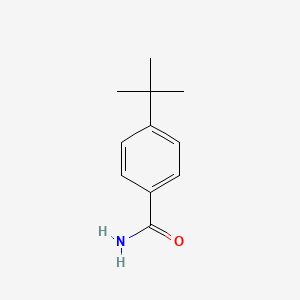
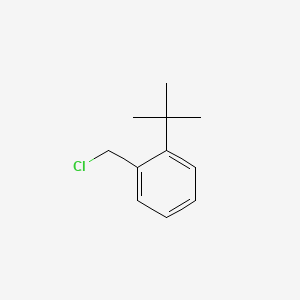
![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)
